Thiazolo[5,4-b]pyridine-2(1H)-thione
Overview
Description
Thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound . It belongs to the class of triazolopyridine .
Synthesis Analysis
Thiazolo[5,4-b]pyridine derivatives have been synthesized in several steps from commercially available substances . For example, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . Another synthesis involved a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-b]pyridine-2(1H)-thione derivatives was established via elemental analysis and spectral data . FT-IR spectroscopy was performed for the vibrational spectral analysis .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of N-fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Thiazolo[5,4-b]pyridine-2(1H)-thione derivatives were analyzed using various techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
- Field : Bioactive Substance and Function of Natural Medicines .
- Application : Thiazolo[5,4-b]pyridine derivatives have been identified as potent Phosphoinositide 3-Kinase (PI3K) inhibitors .
- Method : These compounds were synthesized in seven steps from commercially available substances and tested for PI3K enzymatic assay .
- Results : The compounds showed potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .
- Field : Cancer Therapeutics .
- Application : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors capable of overcoming imatinib resistance .
- Method : 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and structure-activity relationship (SAR) studies were performed .
- Results : The derivative 6r was identified as a potent c-KIT inhibitor, capable of inhibiting c-KIT and suppressing proliferation of GIST-T1 cancer cells .
- Field : Biochemistry .
- Application : Thiazole analogs, which may include Thiazolo[5,4-b]pyridine derivatives, can serve as estrogen receptor ligands .
- Field : Material Science .
- Application : Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures, making them valuable for applications in optoelectronic materials .
- Results : The compounds exhibit energy gaps falling in the range of 2.5–3.0 eV .
Phosphoinositide 3-Kinase Inhibitors
c-KIT Inhibitors for Overcoming Imatinib Resistance
Estrogen Receptor Ligands
Optoelectronic Materials
Anti-inflammatory Activity
Future Directions
Thiazolo[5,4-b]pyridine derivatives have shown promising results in overcoming imatinib resistance . The structure-activity relationship (SAR) studies led to the identification of a potent c-KIT inhibitor . This suggests potential future directions in the development of novel inhibitors to overcome drug resistance.
properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYIAHCBUYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381998 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-b]pyridine-2(1H)-thione | |
CAS RN |
57135-09-8 | |
Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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